molecular formula C11H13NO B1588082 2-Isopropyl-6-methylphenyl isocyanate CAS No. 102561-43-3

2-Isopropyl-6-methylphenyl isocyanate

Cat. No. B1588082
M. Wt: 175.23 g/mol
InChI Key: PGHDAVZHFWFZJK-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylphenyl isocyanate is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methylphenyl isocyanate consists of an isocyanate group (-NCO) attached to a phenyl ring, which is further substituted with an isopropyl group and a methyl group .


Physical And Chemical Properties Analysis

2-Isopropyl-6-methylphenyl isocyanate has a refractive index of 1.526, a boiling point of 92 °C at 3 mmHg, and a density of 1.008 g/mL at 25 °C .

Scientific Research Applications

Biomonitoring Applications

  • DNA Adducts in Biomonitoring : Isocyanates are crucial in industrial manufacturing, and the formation of DNA adducts from related compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate has been studied. These DNA adducts are vital tools for biomonitoring individuals exposed to xenobiotics, confirming their formation in in vitro reactions with DNA (Beyerbach, Farmer, & Sabbioni, 2006).

Reactivity and Interaction with Biological Molecules

  • Reactivity with Amino Acids : Arylisocyanates like 4-methylphenyl isocyanate demonstrate significant reactivity with amino acids. This reactivity is pivotal in understanding the etiology of sensitization reactions and lung diseases resulting from isocyanate exposure. Protein adducts formed by such reactions are used as dosimeters in biological samples for exposed individuals (Sabbioni, Lamb, Farmer, & Sepai, 1997).

Industrial and Chemical Synthesis Applications

  • Polymer Synthesis : In the domain of polymer chemistry, isocyanates including derivatives similar to 2-Isopropyl-6-methylphenyl isocyanate are employed in asymmetric anionic polymerization. This process uses chiral anionic initiators, and the polymers produced exhibit optical activity, indicating potential applications in advanced material synthesis (Okamoto, Matsuda, Nakano, & Yashima, 1994).
  • Allophanate Formation in Polymer Chemistry : The interaction of isocyanates with urethanes under specific conditions can lead to allophanate formation. This reaction is crucial in understanding and manipulating the properties of polyisocyanates in the creation of polymers (Lapprand et al., 2005).

Environmental and Health Implications

  • Isocyanate-Induced Health Effects : The health effects associated with exposure to isocyanates, such as DNA damage, oxidative stress, and inflammation in human lymphocytes, have been extensively studied. This research is critical for understanding the pathophysiological consequences of exposure to isocyanates in occupational and environmental settings (Mishra et al., 2008).

Safety And Hazards

This compound is considered hazardous. It can cause skin and eye irritation, and it is toxic if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and it may cause respiratory irritation .

properties

IUPAC Name

2-isocyanato-1-methyl-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHDAVZHFWFZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403933
Record name 2-Isopropyl-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methylphenyl isocyanate

CAS RN

102561-43-3
Record name 2-Isopropyl-6-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-6-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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